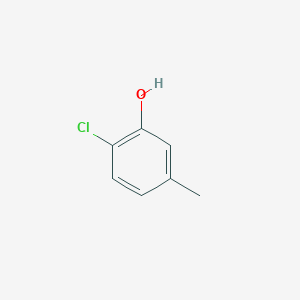

2-Chloro-5-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFHPCZZAAMJJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046558 | |

| Record name | 2-Chloro-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Off-white solid; [MSDSonline] | |

| Record name | 3-Methyl-6-chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3239 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

196 °C | |

| Record name | 3-METHYL-6-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol, Greater than 1.00 mg/l in water | |

| Record name | 3-METHYL-6-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.215 g/cu cm | |

| Record name | 3-METHYL-6-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | 3-Methyl-6-chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3239 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Prisms from petroleum ether | |

CAS No. |

615-74-7, 54548-50-4 | |

| Record name | 2-Chloro-5-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-methyl-, monochloro deriv. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054548504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-chloro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-5-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16Z94994Z4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-METHYL-6-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

45.5 °C | |

| Record name | 3-METHYL-6-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathways of 2 Chloro 5 Methylphenol

Established Synthetic Routes for 2-Chloro-5-methylphenol

The production of 2-chloro-5-methylphenol can be achieved through several distinct synthetic strategies, each with its own set of advantages and challenges regarding regioselectivity and yield.

Chlorination of m-Cresol (B1676322)

Direct chlorination of m-cresol presents a straightforward approach to synthesizing chlorinated methylphenols. However, controlling the regioselectivity of this electrophilic aromatic substitution reaction is a primary challenge. The chlorination of m-cresol typically yields a mixture of isomers, with the para-product, 4-chloro-3-methylphenol (B1668792), often being the major component. wikipedia.org

The use of sulfuryl chloride (SO2Cl2) as the chlorinating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3) or ferric chloride (FeCl3), is a common method. mdpi.comresearchgate.net Research has shown that the addition of sulfur-containing catalysts, like diphenyl sulfide (B99878) or poly(alkylene sulfide)s, can significantly enhance the para-selectivity of the chlorination of m-cresol. researchgate.netcardiff.ac.uk For instance, the SO2Cl2/diphenyl sulfide/AlCl3 system has been reported to yield the para-isomer in 83% yield with a para/ortho ratio of 7.5. cardiff.ac.uk While this method primarily favors the para-isomer, the ortho-product, which includes 2-chloro-3-methylphenol (B31080) and 6-chloro-3-methylphenol, is also formed. mdpi.comresearchgate.net

| Catalyst System | Reagents | Product Distribution (para/ortho) | Reference |

| AlCl3 / Sulphur Compound | m-cresol, SO2Cl2 | Mixture, favors para-isomer | mdpi.com |

| Diphenyl Sulfide / AlCl3 | m-cresol, SO2Cl2 | 7.5 | cardiff.ac.uk |

| Dibutyl Sulfide / AlCl3 | m-cresol, SO2Cl2 | 17.3 | cardiff.ac.uk |

| 5,18-Dithiadocosane / AlCl3 | m-cresol, SO2Cl2 | 20.7 | cardiff.ac.uk |

Multi-step Syntheses from Dichlorinated Precursors

Historically, a more controlled synthesis of 2-chloro-m-cresol has been achieved through a multi-step pathway to circumvent the regioselectivity issues of direct chlorination. wikipedia.org This method often involves the strategic introduction of functional groups to direct the chlorination to the desired position. A classic approach involves the para-selective nitration of m-cresol, followed by the conversion of the nitro group into a diazonium salt. A subsequent Sandmeyer reaction can then be used to introduce the chlorine atom at the 2-position. wikipedia.org This multi-step process, while more complex, offers a higher degree of control over the final product's isomeric purity.

Hydroxylation of Chlorinated Toluene (B28343) Derivatives

An alternative synthetic route involves the hydroxylation of a pre-existing chlorinated toluene derivative. For instance, 5-chloro-2-methylphenol (B1581992) can be synthesized from 5-chloro-2-methylaniline. scientificlabs.co.uk This transformation typically involves the diazotization of the amino group followed by hydrolysis of the resulting diazonium salt to introduce the hydroxyl group.

Furthermore, 5-chloro-2-methylphenol has been identified as a hydroxylation product of p-chlorotoluene. scientificlabs.co.ukchemsrc.com This transformation can be mediated by model complexes of cytochrome P-450, highlighting a potential biochemical route to this compound. chemsrc.com

Reaction Mechanisms Involving 2-Chloro-5-methylphenol

The chemical behavior of 2-chloro-5-methylphenol is dictated by the electronic effects of its substituents—the activating hydroxyl and methyl groups and the deactivating but ortho, para-directing chloro group. These groups influence the molecule's participation in electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions

Phenols are highly susceptible to electrophilic aromatic substitution due to the strong activating and ortho, para-directing nature of the hydroxyl group. byjus.com The electron-rich aromatic ring readily reacts with electrophiles. byjus.com In 2-chloro-5-methylphenol, the hydroxyl and methyl groups are activating, while the chlorine atom is deactivating yet ortho, para-directing. The positions open for substitution are influenced by the combined directing effects of these groups.

Common electrophilic aromatic substitution reactions for phenols include:

Nitration: Reaction with nitric acid can introduce a nitro group onto the aromatic ring. byjus.com

Halogenation: Phenols undergo halogenation even without a Lewis acid catalyst. byjus.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, although they can be complicated by the reactivity of the hydroxyl group. youtube.com

The regiochemical outcome of these reactions on 2-chloro-5-methylphenol will be a result of the synergistic and antagonistic directing effects of the existing substituents.

Nucleophilic Aromatic Substitution Pathways

Aryl halides are generally unreactive towards nucleophilic aromatic substitution unless the ring is activated by strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.orglibretexts.org The presence of a chlorine atom on the ring of 2-chloro-5-methylphenol makes it a potential substrate for such reactions.

The accepted mechanism for nucleophilic aromatic substitution on activated aryl halides is a two-step addition-elimination process. libretexts.orglibretexts.org

Addition: The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily lost. libretexts.orglibretexts.org

Elimination: The leaving group (in this case, the chloride ion) is expelled, and the aromaticity of the ring is restored. libretexts.orglibretexts.org

Oxidation Reactions of the Hydroxyl Group

The phenolic hydroxyl group of 2-chloro-5-methylphenol is susceptible to oxidation, a reaction that can lead to the formation of quinone-type structures. The specific products formed depend on the oxidant and reaction conditions. While direct oxidation studies on 2-chloro-5-methylphenol are not extensively detailed, the reactivity of related substituted phenols provides a strong indication of its behavior.

Generally, the oxidation of phenols can be achieved using a variety of reagents. For instance, the oxidation of alkylphenols with chlorine dioxide can result in the formation of quinones alongside products of oxidative chlorination. researchgate.net The use of a vanadium catalyst, such as vanadyl acetylacetonate (B107027) (VO(acac)₂), in conjunction with chlorine dioxide has been shown to increase the selectivity for quinone formation over chlorination. researchgate.net Another effective method for oxidizing phenols to quinones involves using sodium perborate (B1237305) supported on wet montmorillonite (B579905) K10, which can proceed at room temperature without a solvent. scielo.br

In the case of 2-chloro-5-methylphenol, oxidation would be expected to yield 2-chloro-5-methyl-1,4-benzoquinone. This transformation involves the oxidation of the phenol (B47542) to a phenoxy radical, followed by further oxidation and rearrangement to form the corresponding p-quinone. The presence of the methyl group para to the chlorine atom directs the oxidation to form this specific isomer.

Table 1: Representative Oxidation Systems for Phenols

| Oxidizing System | Substrate Type | Typical Products | Reference |

| Chlorine Dioxide (ClO₂) / VO(acac)₂ | Alkylphenols | Quinones | researchgate.net |

| Sodium Perborate / Wet Montmorillonite K10 | Phenols | p-Quinones | scielo.br |

| Fremy's Salt (Potassium nitrosodisulfonate) | Phenols | p-Quinones | universiteitleiden.nl |

| Ceric Ammonium Nitrate (CAN) | p-Brominated Phenols | p-Quinones | universiteitleiden.nl |

Reduction Reactions of the Aromatic Ring

The aromatic ring of 2-chloro-5-methylphenol can undergo reduction, typically through catalytic hydrogenation. This process can lead to two main types of reactions: hydrodechlorination (HDC), where the chlorine atom is replaced by a hydrogen atom, and/or hydrogenation of the benzene (B151609) ring to form a cyclohexanol (B46403) or cyclohexanone (B45756) derivative. The outcome is highly dependent on the catalyst and reaction conditions.

Catalytic hydrogenation of chlorophenols is a well-studied process for detoxification of wastewater. acs.org Palladium-based catalysts, particularly palladium on carbon (Pd/C), are commonly used for hydrodechlorination. nih.gov For instance, the hydrogenation of 4-chlorophenol (B41353) over a Pd/C catalyst can lead to the formation of phenol. nih.gov

More advanced catalytic systems can achieve both dechlorination and ring saturation. Electrocatalytic hydrogenation using Ruthenium (Ru) as a catalyst has shown high efficiency in the complete hydrogenation of chlorophenols to cyclohexanol, a less toxic and value-added chemical. chromatographyonline.com This process involves both hydrodechlorination and subsequent hydrosaturation of the phenol ring. chromatographyonline.com For 2-chloro-5-methylphenol, complete reduction would yield 4-methylcyclohexanol.

Table 2: Catalysts for Reduction of Chlorophenols

| Catalyst | Reaction Type | Typical Product from Chlorophenol | Reference |

| Palladium on Carbon (Pd/C) | Hydrodechlorination | Phenol | nih.gov |

| Ruthenium (Ru) electrode | Electrocatalytic Hydrogenation (Hydrodechlorination & Hydrosaturation) | Cyclohexanol | chromatographyonline.com |

Derivatization Strategies for 2-Chloro-5-methylphenol

2-Chloro-5-methylphenol serves as a versatile starting material for the synthesis of various derivatives. These derivatization strategies are employed for diverse applications, ranging from enhancing analytical detection to creating complex molecules for further synthetic applications.

Formation of Chloroformate Derivatives

The hydroxyl group of 2-chloro-5-methylphenol can be readily converted into a chloroformate ester by reaction with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene. This reaction introduces a highly reactive chloroformyl group, creating a valuable intermediate for further synthesis, such as the preparation of carbonates and carbamates.

The synthesis of bis-carbonic acid esters from substituted phenols using phosgene is a known industrial process, though it presents safety challenges due to the high toxicity of phosgene. google.com The reaction typically involves treating the phenol with phosgene in the presence of a base to neutralize the hydrogen chloride byproduct. For 2-chloro-5-methylphenol, this would result in the formation of 2-chloro-5-methylphenyl chloroformate.

Silylation for Analytical Purposes (e.g., Trimethylsilyl (B98337) Ethers)

For analytical purposes, particularly gas chromatography (GC) coupled with mass spectrometry (MS), phenolic compounds are often derivatized to increase their volatility and thermal stability. Silylation is a common derivatization technique where the acidic proton of the hydroxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (TMS) group.

The reaction converts the polar phenol into a less polar, more volatile silyl ether. A widely used silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). acs.orgnih.gov Studies on chlorophenols show that derivatization with BSTFA can be very rapid, often completing in seconds at room temperature, especially when acetone (B3395972) is used as the solvent. acs.orgresearchgate.net The resulting trimethylsilyl ether of 2-chloro-5-methylphenol is then amenable to GC-MS analysis, allowing for its sensitive detection and quantification in various matrices. scielo.br

Table 3: Silylation of Chlorophenols for GC-MS Analysis

| Reagent | Solvent | Reaction Time (Room Temp) | Purpose | Reference |

| BSTFA (+1% TMCS) | Acetone | < 15 seconds | Quantitative derivatization | acs.orgnih.govresearchgate.net |

| BSTFA (+1% TMCS) | Dichloromethane, Hexane | > 1 hour | Quantitative derivatization | acs.orgresearchgate.net |

| BSTFA (gaseous phase) | On-fiber (SPME) | 5 minutes | Derivatization after extraction | chromatographyonline.com |

Preparation of Functionalized Derivatives for Further Synthesis

2-Chloro-5-methylphenol is a valuable building block in organic synthesis. Its phenoxy group can be incorporated into larger molecules through etherification or used to construct heterocyclic systems.

Ether Synthesis: The phenolic hydroxyl group can be deprotonated with a base and reacted with an alkyl halide in a Williamson ether synthesis. For example, 2-chloro-5-methylphenol has been used in the synthesis of 3-(2-chloro-5-methylphenoxy)piperidine (B1648662) via etherification with a suitable 3-substituted piperidine (B6355638) precursor. It can also be reacted with epichlorohydrin (B41342) to form glycidyl (B131873) ethers, which are precursors to epoxy resins and other functional materials.

Heterocycle Synthesis: The compound serves as a key starting material for more complex heterocyclic structures. It has been used in the synthesis of functionalized coumarins (2-oxo-2H-chromenes) by reacting it with dimethyl acetylenedicarboxylate (B1228247) in the presence of triphenylphosphine. researchgate.net Furthermore, 2-chloro-5-methylphenol was a crucial component in one of the total syntheses of Nigellicine, an indazole alkaloid. In this synthesis, it was first transformed into a protected amide, which then underwent cyclization to form an isatin (B1672199) intermediate.

These examples highlight the utility of 2-chloro-5-methylphenol as a versatile platform for accessing a wide range of more complex and functionalized molecules. lookchem.com

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of 2-Chloro-5-methylphenol, offering detailed insights into its proton and carbon framework.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of 2-Chloro-5-methylphenol provides distinct signals corresponding to each unique proton in the molecule. In a typical analysis using Dimethyl Sulfoxide-d6 (DMSO-d6) as the solvent, the spectrum exhibits several key resonances. rsc.org The hydroxyl proton (-OH) appears as a singlet at approximately 9.94 ppm. The aromatic protons show a more complex pattern due to their coupling. A multiplet observed between 7.13-7.16 ppm is assigned to the proton at the C6 position. The proton at the C4 position presents as a singlet at 6.80 ppm, and the proton at the C3 position is observed as a doublet at 6.57 ppm with a coupling constant (J) of 8.0 Hz. The methyl group (-CH₃) protons resonate as a sharp singlet at 2.34 ppm. rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |

| OH | 9.94 | Singlet | - |

| H-6 | 7.13-7.16 | Multiplet | - |

| H-4 | 6.80 | Singlet | - |

| H-3 | 6.57 | Doublet | 8.0 |

| CH₃ | 2.34 | Singlet | - |

| Table 1: ¹H NMR spectral data for 2-Chloro-5-methylphenol in DMSO-d6. rsc.org |

¹³C NMR Spectral Analysis and Carbon Assignment

Complementing the proton data, the ¹³C NMR spectrum provides a map of the carbon skeleton of 2-Chloro-5-methylphenol. In DMSO-d6, the carbon attached to the hydroxyl group (C-1) resonates at approximately 152.71 ppm. The carbon bearing the methyl group (C-5) is found at 137.49 ppm. The signal for the carbon atom attached to the chlorine (C-2) appears at 117.18 ppm. The remaining aromatic carbons, C-6, C-3, and C-4, show signals at 129.33 ppm, 116.68 ppm, and 120.65 ppm, respectively. The methyl carbon itself gives a signal at 20.49 ppm. rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 152.71 |

| C-5 | 137.49 |

| C-6 | 129.33 |

| C-4 | 120.65 |

| C-2 | 117.18 |

| C-3 | 116.68 |

| CH₃ | 20.49 |

| Table 2: ¹³C NMR spectral data for 2-Chloro-5-methylphenol in DMSO-d6. rsc.org |

Two-Dimensional NMR Techniques for Structural Elucidation

For unambiguous assignment of proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY spectra establish correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the aromatic ring.

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular structure and confirming the substitution pattern on the benzene (B151609) ring.

Quantitative ³¹P NMR Spectroscopy for Hydroxyl Group Characterization

Quantitative ³¹P NMR spectroscopy is a powerful and precise analytical method for the characterization and quantification of hydroxyl groups in phenolic compounds. jove.comjove.com This technique involves the derivatization of the hydroxyl group with a phosphorus-containing reagent, such as 2-chloro-4,4,5,5-tetramethyldioxaphospholane. nih.govacs.org The resulting phosphitylated derivative yields a sharp signal in the ³¹P NMR spectrum. nih.gov The chemical shift of this signal is characteristic of the electronic environment of the phenolic hydroxyl group. jove.com By using an internal standard, this method allows for the accurate quantification of the hydroxyl content in a sample. jove.comnih.gov This approach is highly reproducible and has become a routine tool for the analysis of various phenolic structures. jove.com

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of 2-Chloro-5-methylphenol, as well as for gaining structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Fragmentation Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal technique for the identification of 2-Chloro-5-methylphenol in complex mixtures. sigmaaldrich.com The mass spectrum of 2-Chloro-5-methylphenol shows a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern is observed for the molecular ion, with a prominent [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

The fragmentation pattern provides further structural confirmation. In the mass spectrum of 2-Chloro-5-methylphenol, the molecular ion is observed at m/z 142. The most abundant peak, or base peak, is typically found at m/z 107, resulting from the loss of a chlorine atom. nih.gov

| m/z | Relative Intensity | Proposed Fragment |

| 142 | Moderate | [M]⁺ (Molecular Ion) |

| 107 | High (Base Peak) | [M-Cl]⁺ |

| Table 3: Key fragments in the mass spectrum of 2-Chloro-5-methylphenol. nih.gov |

This combination of chromatographic retention time and mass spectral data provides a high degree of confidence in the identification and analysis of 2-Chloro-5-methylphenol. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For 2-Chloro-5-methylphenol (C₇H₇ClO), the exact mass provides unambiguous confirmation of its molecular formula.

The theoretical exact mass of 2-Chloro-5-methylphenol is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, and ¹⁶O). This calculated value serves as a benchmark for experimental measurements.

Key Data from HRMS Analysis:

Molecular Formula: C₇H₇ClO

Computed Exact Mass: 142.0185425 Da nih.gov

Experimental determination via HRMS would yield a mass value extremely close to this computed value, typically within a few parts per million (ppm), thus confirming the elemental formula and distinguishing it from other isobaric compounds.

Table 1: HRMS Data for 2-Chloro-5-methylphenol

| Parameter | Value | Reference |

| Molecular Formula | C₇H₇ClO | nih.gov |

| Computed Monoisotopic Mass | 142.0185425 Da | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in elucidating the fragmentation pathways of 2-Chloro-5-methylphenol, which helps in its structural confirmation and differentiation from its isomers.

In a typical MS/MS experiment, the molecular ion of 2-Chloro-5-methylphenol ([M]+• at m/z 142) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure.

Observed Fragmentation Patterns:

Precursor Ion: m/z 142 (and its isotopic peak at m/z 144 due to ³⁷Cl)

Major Fragment Ion: m/z 107. This prominent peak corresponds to the loss of a chlorine radical (•Cl), followed by the loss of a hydrogen atom and rearrangement to a stable tropylium-like cation. nih.gov

Other Significant Fragments: A peak at m/z 77 is also observed, which is characteristic of a phenyl cation, arising from the further fragmentation of the [M-Cl]+ ion. nih.gov

The fragmentation pattern, particularly the base peak at m/z 107, serves as a fingerprint for 2-Chloro-5-methylphenol in mass spectrometric analysis. nih.gov The relative intensities of these fragments can be used to distinguish it from other chloromethylphenol isomers.

Table 2: Key MS/MS Fragments of 2-Chloro-5-methylphenol

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Reference |

| 142 | 107 | Cl, H | nih.gov |

| 142 | 77 | Cl, C₂H₂ | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of 2-Chloro-5-methylphenol reveals characteristic absorption bands corresponding to its phenolic hydroxyl group, aromatic ring, and carbon-chlorine bond.

Characteristic IR Absorption Bands:

O-H Stretching: A broad band is typically observed in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group, often broadened due to hydrogen bonding.

C-H Stretching (Aromatic): Peaks are generally found just above 3000 cm⁻¹.

C-H Stretching (Aliphatic): Peaks corresponding to the methyl (-CH₃) group appear just below 3000 cm⁻¹.

C=C Stretching (Aromatic): Several sharp bands are present in the 1400-1600 cm⁻¹ region, indicative of the aromatic ring.

C-O Stretching: A strong band in the 1200-1300 cm⁻¹ range is attributed to the stretching vibration of the C-O bond of the phenol (B47542).

C-Cl Stretching: The absorption due to the C-Cl bond typically appears in the fingerprint region, generally between 600 and 800 cm⁻¹.

Analysis of the full spectrum, including the fingerprint region, allows for a detailed confirmation of the compound's functional groups. chemicalbook.com

Table 3: IR Spectral Data for 2-Chloro-5-methylphenol

| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibration Type |

| Hydroxyl (-OH) | 3200-3600 | Stretching (broad) |

| Aromatic C-H | >3000 | Stretching |

| Methyl C-H | <3000 | Stretching |

| Aromatic C=C | 1400-1600 | Stretching |

| Phenolic C-O | 1200-1300 | Stretching |

| Carbon-Chlorine (C-Cl) | 600-800 | Stretching |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions.

The crystal structure of 2-Chloro-5-methylphenol reveals two independent molecules in the asymmetric unit. researchgate.net The packing of these molecules in the crystal lattice is stabilized by a network of non-covalent interactions.

Key Crystallographic Findings:

Intermolecular Interactions: The crystal structure is characterized by O-H···O hydrogen bonds, which link the molecules into chains. researchgate.net

These detailed structural insights are invaluable for understanding the physical properties of 2-Chloro-5-methylphenol in its solid state and for computational modeling studies.

Table 4: Crystallographic Interaction Data for 2-Chloro-5-methylphenol

| Interaction Type | Description | Reference |

| O-H···O Hydrogen Bonding | Forms chains of molecules within the crystal. | researchgate.net |

| C-H···π Interactions | Involves hydrogen atoms and the aromatic ring system. | researchgate.net |

| π-π Stacking | Occurs between adjacent aromatic rings. | researchgate.net |

| O-H···Cl (Intramolecular) | Hydrogen bond within a single molecule. | researchgate.net |

| C-H···Cl (Intermolecular) | Interaction between molecules. | researchgate.net |

Chromatographic Methods in Research Applications

Chromatographic techniques are essential for the separation, identification, and quantification of 2-Chloro-5-methylphenol, often in complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

HPLC is a versatile technique for the analysis of moderately polar compounds like 2-Chloro-5-methylphenol. Method development focuses on optimizing separation from isomers and other related compounds.

A typical reversed-phase (RP) HPLC method utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. sielc.com

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to ensure good peak shape for the phenolic analyte. sielc.com

Detection: UV detection is frequently used, with the wavelength set to an absorption maximum of the compound (e.g., 280 nm) for optimal sensitivity. scirp.org

Column Selection: Columns with low silanol (B1196071) activity, such as Newcrom R1, can provide improved separation and peak symmetry. sielc.com

For enhanced sensitivity and specificity, especially in trace analysis, pre-column derivatization with a UV-active or fluorescent tag can be employed. scirp.org

Gas chromatography is highly suitable for the analysis of volatile and semi-volatile compounds like 2-Chloro-5-methylphenol. It is widely used for quantitative analysis in environmental and industrial samples. epa.gov

GC Method Parameters:

Column: Open-tubular, capillary columns are preferred for their high resolution. Fused-silica columns with a nonpolar (e.g., DB-5) or intermediate polarity stationary phase are commonly used. epa.govsettek.com

Injection: A split/splitless injector is typically used.

Detector: A Flame Ionization Detector (FID) is a common choice for underivatized phenols. settek.com For higher sensitivity and selectivity, especially in complex matrices, a Mass Spectrometer (MS) detector is used (GC-MS). researchgate.net

Derivatization: To improve volatility and chromatographic performance, phenols can be derivatized. Common derivatizing agents include diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr). epa.govsettek.com

Quantitative analysis by GC involves creating a calibration curve using standards of known concentrations and is a cornerstone of regulatory methods like EPA Method 8041A. epa.govsettek.com

Preparative Chromatography for Isolation and Purification

Preparative chromatography is a critical technique employed in research for the isolation and purification of specific compounds from complex mixtures, such as reaction products or natural extracts. Unlike analytical chromatography, which aims to identify and quantify substances, the primary goal of preparative chromatography is to separate and collect a significant quantity of a pure compound for further study, structural elucidation, or use as a reference standard. The principles are similar, but preparative-scale operations involve larger columns, higher sample loads, and greater solvent volumes.

For 2-Chloro-5-methylphenol, both preparative high-performance liquid chromatography (HPLC) and conventional column chromatography are effective methods for obtaining the compound in a highly purified form. rsc.org The choice of method often depends on the required purity, the quantity of material needed, and the nature of the impurities to be removed.

Research Findings in Chromatographic Purification

Detailed research has demonstrated the successful isolation of 2-Chloro-5-methylphenol from synthetic reaction mixtures using chromatographic techniques. In one study, the compound was purified following the chlorination of 2-bromo-5-methylphenol. The isolation was achieved by column chromatography using petroleum ether as the eluent, yielding the product as a white solid with a purity of 98%. rsc.org

Furthermore, analytical reverse-phase HPLC methods developed for 2-Chloro-5-methylphenol are often designed to be scalable for preparative purposes. sielc.com Such methods can be adapted to isolate the target compound from its isomers or other impurities. The process involves transitioning from an analytical column (typically with a small internal diameter) to a larger preparative column. This scale-up requires adjusting parameters such as flow rate, injection volume, and sample concentration to maximize throughput while maintaining the necessary resolution for separation. lcms.cz For instance, a method developed on an analytical column can be used to determine the maximum sample load before scaling up to a preparative column to purify gram-scale quantities. lcms.cz

The separation of phenolic isomers, which can be a significant challenge, often relies on the unique selectivity offered by different stationary phases. While standard C18 (octadecylsilyl) columns are widely used, phenyl columns can provide enhanced selectivity for aromatic compounds due to π-π interactions in addition to hydrophobic interactions. shimadzu.com

Chromatographic Systems and Conditions

The selection of the stationary phase (column) and mobile phase is crucial for achieving effective separation. For 2-Chloro-5-methylphenol and its isomers, reversed-phase chromatography is a common approach. sielc.comresearchgate.net In this mode, a nonpolar stationary phase is used with a polar mobile phase. The table below summarizes typical conditions that can be applied or adapted for the preparative purification of 2-Chloro-5-methylphenol.

| Parameter | Condition 1 (Scalable Analytical Method) | Condition 2 (Isomer Separation) | Condition 3 (General Preparative) |

|---|---|---|---|

| Compound | 2-Chloro-5-methylphenol | Chlorocresol Isomers | Related Phenoxy Compound |

| Technique | Reverse-Phase HPLC | Reverse-Phase HPLC | Preparative HPLC |

| Stationary Phase (Column) | Newcrom R1 (low silanol activity) sielc.com | ZORBAX Eclipse Plus C8 researchgate.net | C18 (5 µm, 250 × 21.2 mm) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com | 0.05% Phosphoric Acid : Acetonitrile : Methanol (15:24:61 v/v/v) researchgate.net | Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) (70:30) |

| Elution Mode | Isocratic | Isocratic | Isocratic |

| Detection | UV (Wavelength not specified) | UV at 220 nm researchgate.net | UV at 254 nm |

| Note | Method is described as scalable for preparative separation. For Mass Spectrometry compatibility, formic acid can replace phosphoric acid. sielc.com | Method developed for the determination of chlorocresol (an isomer) in pharmaceutical products. researchgate.net | Conditions used for a derivative of 2-Chloro-5-methylphenol, illustrating a typical preparative setup. |

The successful application of preparative HPLC can yield products with very high purity. For example, in the purification of a different chlorinated compound using an optimized preparative HPLC method, a final purity of 99.01% was achieved with an average recovery rate of 82.7%. nih.gov This demonstrates the effectiveness of the technique in producing research-grade materials.

Environmental Fate and Transformation in Academic Studies

Abiotic Degradation Mechanisms

The breakdown of 2-chloro-5-methylphenol through non-biological pathways is a critical aspect of its environmental behavior. These abiotic processes primarily involve photodegradation, hydrolysis, and oxidation.

Photodegradation Pathways and Kinetics

Photodegradation, the decomposition of chemical compounds by light, is a significant transformation route for 2-chloro-5-methylphenol. Scientific studies have shown that it is susceptible to breakdown through both direct absorption of light and indirect photochemical reactions. nih.govatamanchemicals.com

Direct photolysis occurs when a molecule absorbs light energy, leading to its chemical alteration. 2-Chloro-5-methylphenol absorbs ultraviolet (UV) radiation at wavelengths above 290 nm, which is within the solar spectrum reaching the Earth's surface, indicating its potential for direct degradation by sunlight. nih.govatamanchemicals.com Research on structurally related compounds, such as other chlorophenols and dichlorophenols, supports this, showing they undergo photodegradation when exposed to sunlight or UV light. nih.govatamanchemicals.com A common transformation in this process is the replacement of chlorine atoms with hydroxyl groups, which can subsequently lead to the formation of polymeric substances. atamanchemicals.com

Indirect photolysis involves the generation of highly reactive chemical species by photosensitizers (light-absorbing compounds) present in the environment, which then attack and degrade the target compound. In aquatic systems, the hydroxyl radical (•OH) is a primary and powerful oxidant. researchgate.net The reaction with photochemically-produced hydroxyl radicals represents a key degradation pathway for 2-chloro-5-methylphenol. nih.govatamanchemicals.com In the atmosphere, the estimated half-life for this reaction is about 15 hours. nih.gov For similar chlorinated phenols, studies have confirmed that indirect photolysis driven by hydroxyl radicals is a predominant degradation mechanism, frequently resulting in the formation of quinone-like intermediates.

One study focusing on the aquatic environment observed the indirect photolysis of 2-chloro-5-methylphenol in water containing humic acid, a natural photosensitizer. The degradation half-life varied from 3.3 to 46 hours, contingent on the light source (artificial light or sunlight). atamanchemicals.com

A prominent advanced oxidation process for water treatment is photocatalytic degradation using semiconductor materials, most notably titanium dioxide (TiO₂). When TiO₂ is illuminated with UV light, it generates potent hydroxyl radicals that can efficiently mineralize a wide range of organic pollutants. sci-hub.se

Research has confirmed the effectiveness of TiO₂ in breaking down 2-chloro-5-methylphenol. The degradation rate in aqueous solutions was markedly increased when ultrasonication was combined with TiO₂ and hydrogen peroxide (H₂O₂). chemicalbook.comnih.govalkalisci.com The highest rate of degradation was achieved with the synergistic US/TiO₂/H₂O₂ system. nih.gov Kinetic analyses have determined that the degradation follows a pseudo-first-order reaction model. nih.gov The critical role of hydroxyl radicals in this process was substantiated in experiments using radical scavengers. nih.gov

Comparative studies on various substituted phenols have revealed that chloromethylphenols degrade more rapidly than chloronitrophenols. This difference is attributed to the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring and makes it less susceptible to attack by hydroxyl radicals. capes.gov.brresearchgate.net

Interactive Data Table: Research Findings on Photocatalytic Degradation

| Parameter | Finding |

| Catalyst | Titanium Dioxide (TiO₂) chemicalbook.comnih.govalkalisci.com |

| Enhancing Agent | Hydrogen Peroxide (H₂O₂) chemicalbook.comnih.govalkalisci.com |

| Mechanism | Follows pseudo-first-order kinetics nih.gov |

| Primary Reactant | Hydroxyl Radicals (•OH) nih.gov |

| Comparative Rate | Degrades faster than chloronitrophenols capes.gov.brresearchgate.net |

Indirect Photolysis via Hydroxyl Radicals

Hydrolysis Stability in Aqueous Environments

Hydrolysis is a chemical reaction where water breaks down a compound. Phenolic compounds, including 2-chloro-5-methylphenol, are generally known to be resistant to this process under typical environmental pH and temperature conditions. nih.govatamanchemicals.com Specific studies have verified the hydrolytic stability of 2-chloro-5-methylphenol across a range of pH values. atamanchemicals.comatamanchemicals.com Consequently, hydrolysis is not considered a significant environmental degradation pathway for this chemical in aquatic settings. atamanchemicals.comatamanchemicals.com

Oxidation Processes in Environmental Matrices

Beyond light-induced reactions, other oxidation processes can contribute to the transformation of 2-chloro-5-methylphenol. The phenol (B47542) functional group is susceptible to oxidation, which can lead to the formation of products such as quinones. The compound is known to be incompatible with strong oxidizing agents, highlighting its potential to undergo oxidation. fishersci.sefishersci.com

Biotic Degradation Mechanisms (Biodegradation)

The transformation and removal of 2-chloro-5-methylphenol from the environment are significantly influenced by the metabolic activities of microorganisms. Biotic degradation, or biodegradation, represents a key process in the natural attenuation of this and other chlorophenolic compounds. This section explores the microbial pathways, enzymatic mechanisms, and specific bacterial strains involved in the breakdown of 2-chloro-5-methylphenol.

Microbial Degradation Pathways of Chlorophenols

The microbial degradation of chlorophenols, including chloromethylphenols like 2-chloro-5-methylphenol, generally proceeds through a series of enzymatic reactions that ultimately convert the complex aromatic structure into simpler, less harmful compounds that can enter central metabolic cycles. d-nb.infonih.gov The initial steps typically involve the hydroxylation of the aromatic ring, leading to the formation of substituted catechols. d-nb.infonih.govfrontiersin.org These catechols are key intermediates that are then susceptible to ring cleavage through two primary aerobic pathways: the ortho-cleavage pathway and the meta-cleavage pathway. d-nb.infonih.gov

Aerobic biodegradation is a major route for the environmental breakdown of chlorophenols. In these pathways, molecular oxygen is used as a co-substrate by oxygenase enzymes to initiate the degradation process. d-nb.infonih.gov For chloromethylphenols, this typically involves an initial hydroxylation of the phenol to form a chloromethylcatechol. epa.gov Studies on related compounds, such as p-chlorocresol, have demonstrated that aerobic degradation can proceed via two distinct pathways: one involving reductive dehalogenation to form m-cresol (B1676322), which is then funneled into a catechol degradation pathway, and another involving the oxidation of the methyl group to form 4-chlorobenzoate. nih.govwikipedia.org

The degradation of 4-chloro-2-methylphenol (B52076), a close structural isomer of 2-chloro-5-methylphenol, has been shown to proceed through its conversion to 5-chloro-3-methylcatechol (B1196421). epa.gov This intermediate then undergoes ring cleavage. Given the structural similarities, it is highly probable that the aerobic degradation of 2-chloro-5-methylphenol is initiated by a phenol hydroxylase to form 3-chloro-5-methylcatechol . This intermediate would then be channeled into a ring-cleavage pathway.

The general aerobic degradation pathways for chlorophenols are well-established, providing a framework for understanding the fate of 2-chloro-5-methylphenol.

| Degradation Pathway Type | Key Initial Reaction | Common Intermediates | Oxygen Requirement |

| Ortho-cleavage | Intradiol ring fission of catechol | Chloromuconic acids, dienelactones | Aerobic |

| Meta-cleavage | Extradiol ring fission of catechol | Hydroxymuconic semialdehydes | Aerobic |

| Methyl group oxidation | Oxidation of the methyl substituent | Chloro-hydroxybenzoic acids | Aerobic |

| Reductive dehalogenation | Removal of chlorine atom | Methylphenols (cresols) | Can occur aerobically |

Under anaerobic conditions, the biodegradation of chlorophenols often follows a different route, primarily characterized by reductive dechlorination. nih.gov In this process, the chlorine atom is removed from the aromatic ring and replaced with a hydrogen atom, a reaction carried out by anaerobic microbial consortia. nih.gov This initial dehalogenation step is crucial as it reduces the toxicity of the compound and makes the resulting phenolic structure more amenable to subsequent anaerobic breakdown. nih.gov

For other chlorophenols, anaerobic degradation has been shown to proceed through initial dechlorination to phenol, followed by carboxylation to 4-hydroxybenzoate, and subsequent dehydroxylation to benzoate, which is then mineralized to methane (B114726) and carbon dioxide. nih.gov It is plausible that 2-chloro-5-methylphenol is first reductively dehalogenated to 3-methylphenol (m-cresol) by anaerobic consortia. This m-cresol can then be further metabolized under anaerobic conditions.

While specific studies detailing the complete metabolic pathway of 2-chloro-5-methylphenol are limited, the intermediates can be inferred from the degradation of analogous compounds. The initial and key intermediate in the aerobic degradation of chlorophenols is typically a chlorocatechol. d-nb.infonih.gov For 2-chloro-5-methylphenol, the likely primary intermediate is 3-chloro-5-methylcatechol .

Following the formation of this catechol, subsequent metabolites depend on whether the ortho- or meta-cleavage pathway is utilized.

Ortho-cleavage pathway : The cleavage of 3-chloro-5-methylcatechol would likely produce a chloro-methyl-substituted muconic acid . Subsequent enzymatic reactions would lead to the formation of intermediates such as dienelactones and eventually maleylacetate (B1240894) , which can then enter the Krebs cycle. nih.gov

Meta-cleavage pathway : This pathway would result in the formation of a chloro-methyl-substituted hydroxymuconic semialdehyde . d-nb.info In some instances, these can be dead-end products that are toxic to the microorganisms, but some bacteria possess the necessary enzymes to further metabolize them. d-nb.infoasm.org

In anaerobic degradation, the primary metabolite of 2-chloro-5-methylphenol is expected to be 3-methylphenol (m-cresol) , resulting from reductive dechlorination. nih.govnih.gov Further anaerobic metabolism of m-cresol can lead to intermediates like 3-hydroxybenzoate. nih.gov

| Pathway | Parent Compound | Likely Primary Intermediate | Subsequent Potential Metabolites |

| Aerobic (Ortho-cleavage) | 2-Chloro-5-methylphenol | 3-Chloro-5-methylcatechol | Chloro-methyl-muconic acid, Dienelactone, Maleylacetate |

| Aerobic (Meta-cleavage) | 2-Chloro-5-methylphenol | 3-Chloro-5-methylcatechol | Chloro-methyl-hydroxymuconic semialdehyde |

| Anaerobic | 2-Chloro-5-methylphenol | 3-Methylphenol (m-cresol) | 3-Hydroxybenzoate |

The biodegradation of 2-chloro-5-methylphenol is driven by a series of specific enzymes. The initial and most critical step in aerobic degradation is the hydroxylation of the phenol, catalyzed by phenol hydroxylases or monooxygenases . d-nb.infonih.gov These enzymes introduce a second hydroxyl group onto the aromatic ring, typically in the ortho position to the existing hydroxyl group, to form the corresponding catechol. d-nb.infonih.gov

Once the chloromethylcatechol intermediate is formed, the subsequent enzymatic steps are characteristic of the ortho- or meta-cleavage pathways:

Ortho-cleavage Pathway Enzymes :

Catechol 1,2-dioxygenase (or more specifically, chlorocatechol 1,2-dioxygenase ): This enzyme catalyzes the intradiol cleavage of the catechol ring between the two hydroxyl groups. nih.gov

Chloromuconate cycloisomerase : This enzyme converts the resulting chloromuconate into a dienelactone with the elimination of the chloride ion. nih.gov

Dienelactone hydrolase : This hydrolase opens the lactone ring to form maleylacetate. nih.gov

Maleylacetate reductase : This enzyme reduces maleylacetate to 3-oxoadipate, which can then be utilized in central metabolism. d-nb.info

Meta-cleavage Pathway Enzymes :

Catechol 2,3-dioxygenase : This enzyme catalyzes the extradiol cleavage of the catechol ring adjacent to one of the hydroxyl groups, forming a hydroxymuconic semialdehyde. d-nb.infoasm.org The functionality of this enzyme against chlorinated substrates can be a limiting factor, as the resulting acyl halide intermediates can be toxic and inactivate the enzyme. asm.org

In anaerobic degradation, the key enzymes are reductive dehalogenases , which catalyze the removal of chlorine atoms from the aromatic ring.

Identification of Metabolites and Intermediate Compounds

Role of Specific Bacterial Strains in 2-Chloro-5-methylphenol Degradation

While specific bacterial strains capable of degrading 2-chloro-5-methylphenol as a sole carbon and energy source are not extensively documented, research on related compounds points to several bacterial genera with the metabolic potential. Genera such as Pseudomonas, Rhodococcus, Alcaligenes, and Thauera are well-known for their ability to degrade a wide range of phenolic and chlorophenolic compounds. d-nb.infofrontiersin.orgnih.govasm.org

Thauera sp. : A strain designated as DO, isolated from sludge, has been shown to degrade p-chlorocresol (4-chloro-3-methylphenol) under both aerobic and anaerobic conditions. nih.gov This suggests that members of the Thauera genus could potentially metabolize other chlorocresol isomers like 2-chloro-5-methylphenol.

Rhodococcus sp. : Rhodococcus opacus 1CP is a well-studied strain capable of degrading various mono- and dichlorophenols. nih.govfrontiersin.org It possesses phenol hydroxylases that can act on chlorophenols to produce the corresponding chlorocatechols, which are then funneled into an ortho-cleavage pathway. frontiersin.org

Pseudomonas sp. : Various Pseudomonas species are known to degrade chlorophenols. For example, Pseudomonas cepacia has been shown to metabolize monochlorobiphenyls to chlorobenzoates and then to chlorocatechols, which are subsequently cleaved via a meta-pathway. nih.gov Comamonas testosteroni JH5 (formerly Pseudomonas) can mineralize mixtures of chloro- and methylphenols. asm.org

Anaerobic Consortia : The anaerobic degradation of 2-chloro-5-methylphenol has been observed in mixed microbial consortia from anaerobic sludge, which included methanogenic archaea like Methanobrevibacter and Methanothrix. nih.gov This highlights the importance of synergistic interactions within microbial communities for the complete mineralization of such compounds under anaerobic conditions. nih.gov

Biotransformation in Fungi and Plants

The biotransformation of 2-Chloro-5-methylphenol, specifically by fungi and plants, is not extensively documented in dedicated studies. However, research on related chlorophenolic compounds provides insights into potential metabolic pathways.

Fungi, particularly strains of Aspergillus niger, have been shown to metabolize chlorinated aromatic compounds through processes like hydroxylation, dechlorination, and ring cleavage. sci-hub.se For instance, A. niger can hydroxylate chlorophenoxyacetic acids at various positions on the aromatic ring. sci-hub.se Studies on other chlorinated compounds, such as 2-chlorobenzoic and 3-chlorobenzoic acids, show that this fungus can transform them into intermediates like p-hydroxybenzoic acid and protocatechuic acid. sci-hub.se Higher fungi are recognized for their widespread ability to biosynthesize organohalogens, and their chloroaromatic metabolites can be found in the environment. sigmaaldrich.com This general metabolic capability suggests that fungi likely have pathways to transform 2-Chloro-5-methylphenol, although the specific metabolites have not been identified.

Information regarding the metabolism of 2-Chloro-5-methylphenol in plants is equally scarce. General studies on xenobiotic metabolism in plants indicate that they can take up and transform foreign organic compounds, often forming polar conjugates with endogenous molecules like carbohydrates and amino acids. portlandpress.com For the related herbicide 4-chloro-2-methylphenoxyacetate (MCPA), studies have identified 5-chloro-3-methylcatechol as an early intermediate in its oxidation by a soil pseudomonad, indicating a potential pathway for related chloromethylphenols. portlandpress.com

Environmental Fate Modeling and Prediction

Modeling and predictive studies are crucial for estimating the environmental behavior of 2-Chloro-5-methylphenol, including its persistence in the atmosphere, mobility in soil, and distribution in aquatic systems.

In the atmosphere, 2-Chloro-5-methylphenol is expected to exist primarily in the vapor phase. nih.gov Its persistence is largely determined by its reaction with photochemically-produced hydroxyl radicals. nih.gov The rate constant for this vapor-phase reaction has been estimated, allowing for the calculation of its atmospheric half-life. nih.gov This provides a measure of how long the compound is likely to persist in the air before being degraded.

| Parameter | Value | Source |

|---|---|---|

| Vapor-Phase Reaction Rate Constant with OH Radicals | 2.6 x 10-11 cm3/molecule-sec at 25 °C | nih.gov |

| Estimated Atmospheric Half-life | ~15 hours | nih.gov |

The persistence of 2-Chloro-5-methylphenol in soil appears to be influenced by soil conditions such as pH. One study found that its half-life was significantly shorter in basic soil compared to acidic soil. nih.gov

| Parameter | Value | Soil Type / Condition | Source |

|---|---|---|---|

| Soil Half-life | 2.1 days | Basic sandy silt loam | nih.gov |

| Soil Half-life | 12.5 days | Acidic sandy loam | nih.gov |

To estimate its mobility, Koc values of related isomers are often used as surrogates. These values suggest a medium to moderate mobility potential.

| Compound | CAS Number | Estimated Koc (L/kg) | Predicted Mobility Class | Source |

|---|---|---|---|---|

| 4-Chloro-2-methylphenol | 1570-64-5 | 401 | Medium / Moderately Mobile | oecd.org |

Once in water systems, the fate of 2-Chloro-5-methylphenol is determined by factors such as its water solubility, potential for volatilization, and degradation. It is known to be formed in chlorinated waters through the reaction of hypochlorite (B82951) with phenolic impurities. nih.gov Its estimated Henry's Law constant suggests that volatilization from water surfaces is a slow process. nih.gov For a model river, the volatilization half-life is estimated to be over three months. nih.gov

Studies have confirmed the presence of 2-Chloro-5-methylphenol in environmental water samples. For example, it was detected in surface waters from the New Calabar River and Orashi River in Nigeria. The compound is also a target analyte in methods for testing phenols in solid waste, indicating its relevance as an environmental contaminant. In wastewater, its degradation has been studied under various conditions, including anaerobic digestion in lab-scale reactors.

| Parameter | Value | Source |

|---|---|---|

| Estimated Henry's Law Constant | 4.6 x 10-7 atm-m3/mole | nih.gov |

| Estimated Volatilization Half-life (Model River) | 96 days | nih.gov |

Furthermore, environmental distribution modeling for the related isomer 4-chloro-2-methylphenol calculated that approximately 56% of the substance would be expected to partition to water, highlighting the aquatic environment as a significant sink for these types of compounds. oecd.org

Toxicological and Ecotoxicological Research

Mechanisms of Toxicity of Chlorophenols in Biological Systems

Chlorophenols, including 2-Chloro-5-methylphenol, exert their toxic effects through several key mechanisms at the cellular and molecular level. These mechanisms often involve disruption of fundamental biological processes, leading to cellular damage and dysfunction.

A primary mode of action for many chlorophenols is the uncoupling of oxidative phosphorylation in mitochondria. cdc.govinchem.orgsekj.org This process disrupts the vital link between electron transport and ATP synthesis, the cell's main energy currency. cdc.govresearchgate.net As weak acids, chlorophenols can cross the inner mitochondrial membrane, dissipating the proton gradient necessary for ATP production. cdc.gov While the electron transport chain may even accelerate, the energy generated is released as heat instead of being stored in ATP. cdc.gov The potency of this uncoupling effect is generally related to the degree of chlorination on the phenol (B47542) molecule. inchem.orgoup.com For instance, pentachlorophenol (B1679276) is a significantly more potent uncoupler than dichlorophenols. inchem.org While some studies suggest that uncoupling of oxidative phosphorylation is the primary toxic mechanism for chlorophenols with two or more chlorine atoms, others indicate that even monochlorophenols possess uncoupling properties, albeit weaker. sekj.org At higher concentrations, after initially increasing oxygen consumption through uncoupling, these compounds can then inhibit cellular respiration. researchgate.net

The metabolic transformation of chlorophenols within an organism can lead to the formation of highly reactive electrophilic metabolites. nih.govcpcb.nic.inpjoes.com These metabolites, such as quinones and semiquinone radicals, are capable of binding to and damaging essential cellular macromolecules, including DNA. researchgate.netnih.gov This interaction can result in various forms of DNA damage, such as single and double-strand breaks and the oxidation of DNA bases. nih.govacademicjournals.org Studies have shown that chlorophenols can induce DNA damage in human cells in vitro. cdc.govacademicjournals.org For example, the transformation of pentachlorophenol (PCP) to tetrachlorohydroquinone (B164984) is believed to enhance its toxicity and carcinogenicity by inducing oxidative damage to cellular DNA. nih.gov The genotoxicity of chlorophenols is a significant concern, as DNA damage can lead to mutations and potentially contribute to the development of cancer. researchgate.netnih.gov

Formation of Electrophilic Metabolites and DNA Damage

Ecotoxicity Studies

The release of 2-Chloro-5-methylphenol into the environment poses a risk to various organisms. Ecotoxicity studies are crucial for understanding and predicting its environmental impact.

2-Chloro-5-methylphenol is recognized as being very toxic to aquatic organisms. oecd.orgapolloscientific.co.ukfishersci.fioxfordlabfinechem.com

Toxicity to Daphnia: Studies on the crustacean Daphnia magna have demonstrated the acute and chronic toxicity of this compound. The 48-hour EC50 (the concentration causing an effect in 50% of the population) for Daphnia magna has been reported to be between 0.29 mg/L and 1.0 mg/L. oecd.orgenv.go.jp A 48-hour LC50 (lethal concentration for 50% of the population) was determined to be 290 µg/L (0.29 mg/L). env.go.jp In a reproduction test, 100% mortality was observed at concentrations of 1.8 mg/L and 3.2 mg/L after 48 hours. oecd.org For chronic effects, a 21-day No Observed Effect Concentration (NOEC) for reproductive inhibition in D. magna was found to be greater than 560 µg/L. env.go.jp

Toxicity to Fish: Acute toxicity tests on fish show a 96-hour LC50 ranging from 2.3 to 6.6 mg/L. oecd.org A chronic toxicity study established a No Observed Effect Concentration (NOEC) of 0.5 mg/L over 28 days, with observed effects including histopathological changes in the kidneys and liver. oecd.org Another study reported a 120-hour LC50 of 12,100 µg/L (12.1 mg/L) for the African clawed frog (Xenopus laevis). env.go.jp

Toxicity to Algae: The compound also affects aquatic primary producers. A 72-hour EC50 for growth inhibition in the green algae Desmodesmus subspicatus was reported as 26,900 µg/L (26.9 mg/L). env.go.jp The 96-hour EC50 for algae was 8.2 mg/l, with an EC10 of 0.89 mg/l. oecd.org

Interactive Data Table: Aquatic Toxicity of 2-Chloro-5-methylphenol

| Organism | Test Duration | Endpoint | Concentration (mg/L) | Reference |

| Daphnia magna | 48 hours | EC50 | 0.29 - 1.0 | oecd.orgenv.go.jp |

| Daphnia magna | 21 days | NOEC (reproduction) | >0.56 | env.go.jp |

| Fish (unspecified) | 96 hours | LC50 | 2.3 - 6.6 | oecd.org |

| Fish (unspecified) | 28 days | NOEC | 0.5 | oecd.org |

| Xenopus laevis | 120 hours | LC50 | 12.1 | env.go.jp |

| Desmodesmus subspicatus | 72 hours | EC50 (growth inhibition) | 26.9 | env.go.jp |

| Algae (unspecified) | 96 hours | EC50 | 8.2 | oecd.org |

| Algae (unspecified) | 96 hours | EC10 | 0.89 | oecd.org |

Information on the direct toxicity of 2-Chloro-5-methylphenol to soil organisms is limited. oecd.org However, its fate in soil suggests that biodegradation can be an important process, with reported half-lives of 1.4 to 4.2 days depending on soil type. atamanchemicals.com One study on the related compound p-chloro-m-cresol (Chlorocresol) found a 14-day EC50 of 27.7 mg/kg of dry weight soil for growth reduction in the terrestrial plant Brassica napus. europa.eu For soil microorganisms, a 28-day NOEC of 30 mg/kg was determined for effects on nitrogen mineralization. europa.eu Given the lack of specific data for 2-Chloro-5-methylphenol, the equilibrium partitioning method has been used to estimate a Predicted No Effect Concentration for soil (PNECsoil) of 0.36 mg/kg. oecd.org

Quantitative Structure-Activity Relationship (QSAR) Models for Ecotoxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity, including toxicity, of chemicals based on their molecular structure. ecetoc.org For 2-Chloro-5-methylphenol, several QSAR studies have been conducted to predict its ecotoxicity towards various aquatic organisms. These models correlate molecular descriptors, which are numerical representations of a molecule's properties, with observed toxicity endpoints.

One common approach involves using the n-octanol-water partition coefficient (log K_ow_ or log P) as a primary descriptor, representing the hydrophobicity of a chemical. jst.go.jp In a study predicting the toxicity of 250 phenolic compounds to the ciliate Tetrahymena pyriformis, 2-Chloro-5-methylphenol was included in the dataset. ut.ac.irnih.gov The research aimed to develop robust QSAR models using descriptors like logP combined with others derived from software such as Molconn-Z. ut.ac.ir Models were developed using multiple linear regression (MLR) and partial least squares (PLS) regression to establish a mathematical relationship between the chemical structure and the 50% growth inhibitory concentration (IGC_50_). ut.ac.ir For 2-Chloro-5-methylphenol, an experimental toxicity value (pIGC_50_) of 0.39 was reported in this dataset. ut.ac.irnih.govscholarsresearchlibrary.com

Another study focused on developing QSAR models for the toxicity of phenols and anilines towards the green algae Chlorella vulgaris. imist.ma This research utilized quantum chemical descriptors, which provide insight into the electronic properties of the molecules. imist.ma The toxicity was expressed as pIC_50_ (the negative logarithm of the 50% inhibitory concentration). For 2-Chloro-5-methylphenol, the study reported experimental pIC_50_ and pIC_20_ values of 0.8930 and 1.2366, respectively. imist.ma

Further research has employed genetic algorithms (GA) and artificial neural networks (ANN) to create "global" QSAR models capable of predicting the toxicity of a wide range of phenols. nih.gov These advanced methods can capture both linear and nonlinear relationships between molecular descriptors and toxicity. nih.gov In one such study, 2-Chloro-5-methylphenol was part of a large dataset used to train and validate these complex models, which often provide more accurate predictions than simpler linear models. nih.govntua.gr

The table below summarizes the ecotoxicity data for 2-Chloro-5-methylphenol as reported in various QSAR studies.

| Organism | Toxicity Endpoint | Experimental Value | Reference |

|---|---|---|---|

| Tetrahymena pyriformis | pIGC50 (log(1/IGC50) in mmol/L) | 0.39 | ut.ac.ir, nih.gov, scholarsresearchlibrary.com |

| Chlorella vulgaris | pIC50 | 0.8930 | imist.ma |

| Chlorella vulgaris | pIC20 | 1.2366 | imist.ma |

Toxicokinetics and Biotransformation in Organisms

The potential for a chemical to accumulate in living organisms is a key aspect of its toxicokinetic profile. For 2-Chloro-5-methylphenol, this is often estimated using the Bioconcentration Factor (BCF), which measures the chemical's concentration in an organism relative to its concentration in the surrounding water. Studies have reported BCF values for this compound ranging from 1.2 to 4.7. nih.gov According to established classification schemes, these low BCF values suggest that the potential for bioconcentration of 2-Chloro-5-methylphenol in aquatic organisms is low. nih.gov

The mobility of the compound in the environment, which influences its uptake by organisms, is related to its physical properties. Its water solubility suggests it is likely to be mobile in the environment. fishersci.com The distribution of related chlorophenols has been modeled using fugacity calculations, which predict the partitioning of a chemical between different environmental compartments like air, water, soil, and sediment. oecd.org For the related compound 4-chloro-2-methylphenol (B52076), it is expected to distribute primarily into water (56%) and air (33%). oecd.org

Once absorbed, organisms can metabolize (biotransform) chemicals into other substances, which are then typically excreted. While specific metabolism studies on 2-Chloro-5-methylphenol are not extensively detailed in the available literature, research on closely related compounds provides insight into potential pathways.

For instance, the metabolism of the isomer 4-chloro-2-methylphenol has been studied in the Gram-negative bacterium Alcaligenes eutrophus and other soil microbes. uni-stuttgart.denih.gov In one bacterial strain isolated from activated sludge, 4-chloro-2-methylphenol was found to be metabolized through an inducible pathway involving a modified ortho-cleavage route. nih.gov This process involves the enzymatic breaking of the aromatic ring. Similarly, the degradation of 4-chloro-2-methylphenoxyacetic acid (MCPA) by Alcaligenes eutrophus involves the initial cleavage of the ether bond to form 4-chloro-2-methylphenol, which is then further metabolized. uni-stuttgart.de

In mammalian systems, data on the isomer 4-chloro-3-methylphenol (B1668792) (p-chloro-m-cresol or PCMC) indicates that it is rapidly metabolized and eliminated. atamanchemicals.com Studies in rats showed that PCMC was quickly excreted through the kidneys, with no evidence of accumulation in fatty or hepatic tissues after prolonged exposure. atamanchemicals.com This suggests an efficient metabolic and excretory pathway for this related chlorophenol in mammals. atamanchemicals.com

Additionally, chlorinated phenols as a class can undergo photolysis in aqueous solutions when exposed to ultraviolet radiation, leading to the substitution of chlorine atoms with hydroxyl groups and subsequent polymer formation. nih.gov

Applications and Advanced Research Directions

Role as an Intermediate in Complex Organic Synthesis

2-Chloro-5-methylphenol is a valuable intermediate in the multi-step synthesis of a wide array of organic compounds. nordmann.globalthermofisher.com Its phenolic hydroxyl group and the chloro-substituent on the aromatic ring are key reactive sites for constructing elaborate molecular architectures.

As a pharmaceutical intermediate, 2-Chloro-5-methylphenol is utilized in the creation of active pharmaceutical ingredients (APIs) and their precursors. nordmann.globalthermofisher.comchemicalbook.com Research has demonstrated its role in the synthesis of troarylpyrazoles, a class of compounds investigated for their potential as anti-cancer agents. pharmaffiliates.com It is also used in synthesizing the kinase domain of the receptor-interacting protein 1 (RIP1), a target of interest in drug development. pharmaffiliates.com

One notable synthetic application involves the reaction of 2-Chloro-5-methylphenol with epichlorohydrin (B41342) to form 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane. This epoxide derivative is a crucial intermediate for producing certain pharmaceutical compounds through subsequent ring-opening reactions.

The agrochemical industry utilizes 2-Chloro-5-methylphenol as a key starting material for certain crop protection products. It is a documented precursor in the synthesis of the herbicide carfentrazone-ethyl. researchgate.netgoogle.comgoogle.com The synthesis pathway involves multiple steps where the 2-Chloro-5-methylphenol moiety is incorporated into a complex triazolinone structure. google.comchemicalbook.com Carfentrazone-ethyl functions as a contact proherbicide that inhibits protoporphyrinogen (B1215707) oxidase, leading to membrane disruption in targeted weeds. nih.gov The commercial importance of such herbicides drives research into optimizing their synthesis from precursors like 2-Chloro-5-methylphenol. researchgate.net

| Herbicide | Precursor | Mode of Action |

| Carfentrazone-ethyl | 2-Chloro-5-methylphenol | Protoporphyrinogen oxidase (PPO) inhibitor nih.gov |